Desmethylloperamide C-11 is a chemical compound derived from loperamide, a well-known antimotility agent primarily used to treat diarrhea. This compound is classified as a peripheral mu-opioid receptor agonist, meaning it interacts with specific receptors in the body to exert its effects without significant central nervous system penetration due to the action of the P-glycoprotein efflux transporter. Desmethylloperamide C-11 has gained attention for its potential use in positron emission tomography (PET) imaging, particularly in assessing the function of the blood-brain barrier.
Desmethylloperamide C-11 is synthesized from loperamide, which is a synthetic opioid. It is classified under the category of opioid analgesics but is distinguished by its limited ability to cross the blood-brain barrier, making it less likely to produce central nervous system effects compared to other opioids. The compound has been noted for its pharmacological properties that include significant binding affinity for mu-opioid receptors, with a Ki value of 0.16 nM, indicating high potency in peripheral tissues while minimizing central effects .
The synthesis of Desmethylloperamide C-11 involves a multi-step process that starts with loperamide. A notable method includes the treatment of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-bromo-2,2-diphenylbutyronitrile in the presence of diisopropylethylamine and acetonitrile at elevated temperatures. This step is followed by hydrolysis using potassium hydroxide to yield the desired amide precursor .
The radiolabeling process employs carbon-11, a radioactive isotope used in PET imaging. The amide precursor is dissolved in dimethyl sulfoxide and treated with iodomethane under specific conditions to incorporate the carbon-11 label, resulting in Desmethylloperamide C-11 .
Desmethylloperamide C-11 has a molecular formula of C28H31ClN2O2 and a molecular weight of approximately 466.02 g/mol. Its structure features a phenylpiperidine core similar to that of loperamide, but with modifications that enhance its utility as a radiotracer . The compound's structure can be represented as follows:
Desmethylloperamide C-11 undergoes various metabolic transformations primarily through demethylation processes. These reactions are facilitated by cytochrome P450 enzymes, which convert loperamide into several metabolites, including N-desmethyl-loperamide. The metabolic pathway significantly influences the pharmacokinetics and pharmacodynamics of the compound, particularly regarding its interaction with P-glycoprotein at the blood-brain barrier .
The mechanism of action for Desmethylloperamide C-11 primarily involves its role as an agonist at peripheral mu-opioid receptors located in the gastrointestinal tract. By binding to these receptors, it inhibits intestinal motility, allowing for increased absorption of fluids and electrolytes, thereby alleviating symptoms of diarrhea. The efficacy of this compound is enhanced by its limited penetration into the central nervous system due to P-glycoprotein activity, which restricts many substances from entering brain tissue .
Desmethylloperamide C-11 exhibits several notable physical and chemical properties:
These properties are critical for both its pharmaceutical applications and its use as a radiotracer in PET imaging .
Desmethylloperamide C-11 is primarily utilized in scientific research as a radiotracer for PET imaging studies aimed at evaluating P-glycoprotein function at the blood-brain barrier. Its ability to provide insights into drug transport mechanisms across this barrier makes it valuable for understanding pharmacokinetics and drug interactions in neurological contexts . Additionally, due to its pharmacological profile, it may have potential applications in treating gastrointestinal disorders while minimizing central side effects associated with traditional opioids.
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8